molecular formula C12H16N2O B12494341 N-(4-Methylphenyl)pyrrolidine-2-carboxamide

N-(4-Methylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B12494341
M. Wt: 204.27 g/mol
InChI Key: DTYKOJRBMVPGJT-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)pyrrolidine-2-carboxamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a carboxamide group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)pyrrolidine-2-carboxamide typically involves the reaction of 4-methylphenylamine with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction conditions may include solvents like dichloromethane or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide
  • N-(4-Fluorophenyl)pyrrolidine-2-carboxamide
  • N-(4-Chlorophenyl)pyrrolidine-2-carboxamide

Uniqueness

N-(4-Methylphenyl)pyrrolidine-2-carboxamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .

Properties

IUPAC Name

N-(4-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-6-10(7-5-9)14-12(15)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYKOJRBMVPGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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